Ziyuglycoside-II

Description

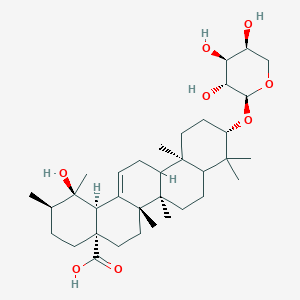

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H56O8 |

|---|---|

Molecular Weight |

604.8 g/mol |

IUPAC Name |

(1R,2R,4aS,6aS,6bR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C35H56O8/c1-19-10-15-35(29(39)40)17-16-32(5)20(27(35)34(19,7)41)8-9-23-31(4)13-12-24(30(2,3)22(31)11-14-33(23,32)6)43-28-26(38)25(37)21(36)18-42-28/h8,19,21-28,36-38,41H,9-18H2,1-7H3,(H,39,40)/t19-,21+,22?,23?,24+,25+,26-,27-,28+,31+,32-,33-,34-,35+/m1/s1 |

InChI Key |

MFIXLWYJTVEVGO-OHKHMUTESA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Analytical Characterization of Ziyuglycoside Ii

Methodologies for Extraction and Purification from Natural Sources

The initial step in studying Ziyuglycoside-II often involves its extraction from the roots of Sanguisorba officinalis. A common procedure begins with air-drying and powdering the plant material. mdpi.comtandfonline.com This is followed by exhaustive extraction using solvents like 95% methanol (B129727) or 70% ethanol (B145695) at room temperature over several days. mdpi.comtandfonline.com The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract. mdpi.com

Further purification is necessary to isolate this compound from the complex mixture of compounds in the crude extract. This is typically achieved through a series of chromatographic techniques. An initial fractionation may be performed using macroporous resin column chromatography, such as with Diaion HP-20 or D101 polyporous resin, eluting with a stepwise gradient of methanol or ethanol in water. mdpi.commdpi.comresearchgate.net Fractions are collected and monitored by thin-layer chromatography (TLC). mdpi.com Fractions containing the target compound are then subjected to repeated column chromatography on silica (B1680970) gel. researchgate.net Finally, preparative high-performance liquid chromatography (HPLC) is often employed to yield the purified this compound. researchgate.net

In some methods, this compound is obtained through the chemical modification of Ziyuglycoside I, its parent compound. chemfaces.commdpi.com This process can involve deglycosylation of Ziyuglycoside I. mdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The definitive structure of this compound is elucidated using a combination of advanced spectroscopic and spectrometric methods. Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula. High-resolution electrospray ionization mass spectrometry (HRESIMS) provides precise mass data. mdpi.com Tandem mass spectrometry (MS/MS) experiments are used to analyze fragmentation patterns, which helps in identifying the core structure and attached sugar moieties. mdpi.comscienceopen.com For instance, in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for unambiguous identification. The MRM transition for this compound has been identified as m/z 603.5 → 585.3. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the complete chemical structure. A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, allows for the assignment of all proton and carbon signals and establishes the connectivity between atoms within the molecule. mdpi.comresearchgate.netscielo.br These techniques confirm the triterpenoid (B12794562) aglycone skeleton and the nature and attachment points of any glycosidic units. researchgate.netscielo.br

The table below summarizes the key spectroscopic data used for the structural confirmation of this compound.

| Technique | Parameter | Observation | Interpretation |

| HPLC-MS/MS | MRM Transition | m/z 603.5 → 585.3 mdpi.com | Confirms the specific fragmentation pattern of this compound for selective detection. |

| HRESIMS | Molecular Ion | [M+H]⁻ or [M+Na]⁺ | Determines the exact mass and elemental formula of the compound. mdpi.com |

| ¹H NMR | Chemical Shifts & Coupling Constants | Provides information on the proton environment and their spatial relationships. researchgate.netscielo.br | Elucidates the stereochemistry and fine structural details. |

| ¹³C NMR | Chemical Shifts | Reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary). researchgate.netscielo.br | Confirms the carbon skeleton of the triterpenoid and sugar components. |

| 2D NMR (COSY, HMBC) | Correlation Peaks | Establishes proton-proton and proton-carbon correlations over multiple bonds. researchgate.netscielo.br | Determines the complete connectivity and assembly of the molecular structure. |

Quantitative Analytical Methods for this compound in Biological Matrices

Accurate quantification of this compound in biological samples like plasma is essential for pharmacokinetic studies. mdpi.comnih.gov This requires the development of highly sensitive and selective analytical methods.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for quantifying this compound in biological matrices. mdpi.comnih.govnih.gov These methods offer excellent sensitivity, specificity, and high throughput. eurekaselect.com

The development of these assays involves optimizing several key parameters. Chromatographic separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonia (B1221849) to improve peak shape and ionization efficiency. mdpi.comnih.govheraldopenaccess.us The mass spectrometer is operated in the positive electrospray ionization (ESI) mode for this compound, using the MRM mode for quantification. nih.govresearchgate.net

Method validation is performed according to international guidelines to ensure reliability. mdpi.comresearchgate.net This includes assessing linearity, precision, accuracy, matrix effects, recovery, and stability. mdpi.comnih.gov For this compound, these methods have demonstrated good linearity over a concentration range of 2–2000 ng/mL or 5-2000 ng/mL in rat plasma, with correlation coefficients greater than 0.99. mdpi.comnih.gov The lower limit of quantification (LLOQ) is typically reported to be around 2 ng/mL or 5 ng/mL. mdpi.comnih.gov

The tables below provide examples of parameters for a validated UPLC-MS/MS and HPLC-MS/MS method.

Table: UPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm) researchgate.net |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid nih.gov |

| Flow Rate | 0.4 mL/min researchgate.net |

| Ionization Mode | ESI Positive nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| MRM Transition | m/z 603.5 → 585.3 (for this compound) mdpi.com |

| Internal Standard | Ginsenoside Rg1 or α-hederin mdpi.comnih.gov |

Table: HPLC-MS/MS Method Validation Summary

| Validation Parameter | Typical Result |

|---|---|

| Linearity Range | 2-2000 ng/mL nih.gov |

| Correlation Coefficient (r) | > 0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL nih.gov |

| Intra-day & Inter-day Precision (%RSD) | < 15% nih.gov |

| Accuracy (%RE) | Within ±15% (87-110%) nih.gov |

| Extraction Recovery | > 84% nih.gov |

| Matrix Effect | 88-113% nih.gov |

Effective sample preparation is critical to remove interfering substances like proteins and phospholipids (B1166683) from biological matrices, thereby improving the accuracy and sensitivity of the analysis. nih.govphenomenex.com For this compound quantification in plasma, several techniques have been evaluated.

Protein precipitation is a simple and fast method, often using solvents like methanol or acetonitrile. mdpi.comheraldopenaccess.us However, it may not provide the cleanest extracts. nih.gov

Liquid-liquid extraction (LLE) offers better selectivity and cleaner extracts. nih.govphenomenex.com Ethyl acetate (B1210297) is a preferred solvent for extracting this compound from plasma due to its efficiency and lower boiling point compared to other solvents like n-butanol. nih.govnih.gov The process involves mixing the plasma sample with the extraction solvent, separating the organic layer, and then evaporating it to dryness before reconstituting the residue for injection into the LC-MS system. nih.gov

Solid-phase extraction (SPE) is another technique that can yield very clean samples, though it can be more costly and complex to operate. researchgate.netphenomenex.com For routine pharmacokinetic analysis of this compound, LLE using ethyl acetate has been selected as an effective strategy, balancing extraction efficiency, selectivity, and operational feasibility. nih.govnih.gov

Biosynthesis and Biotransformation of Ziyuglycoside Ii

Proposed Biosynthetic Pathways of Triterpenoid (B12794562) Saponins (B1172615) in Sanguisorba officinalis L.

Ziyuglycoside-II is a triterpenoid saponin (B1150181) primarily isolated from the roots of Sanguisorba officinalis. chemfaces.com The biosynthesis of triterpenoid saponins in plants is a complex process that begins with the isoprenoid pathway. nih.gov The general proposed pathway, which leads to the formation of diverse triterpenoid skeletons, is believed to be active in Sanguisorba officinalis.

The synthesis initiates with the cyclization of 2,3-oxidosqualene (B107256). nih.gov This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of most triterpenoid saponins, including those of the ursane-type like this compound, the key enzyme is β-amyrin synthase (β-AS). nih.govresearchgate.net This enzyme facilitates the intricate rearrangement of the linear 2,3-oxidosqualene molecule into the pentacyclic triterpenoid backbone, β-amyrin.

Following the formation of the initial triterpenoid skeleton, a series of modifications occur, which are responsible for the vast structural diversity of saponins. These modifications are primarily carried out by two major enzyme families:

Cytochrome P450-dependent monooxygenases (P450s) : These enzymes introduce oxidative functional groups, such as hydroxyl (-OH) groups, at various positions on the triterpenoid backbone. This oxidation is a critical step in creating the specific aglycone (the non-sugar part) of the saponin. nih.gov

Glycosyltransferases (GTs) : These enzymes are responsible for attaching sugar moieties to the aglycone. nih.gov The number, type, and linkage of these sugar units are highly specific and contribute significantly to the saponin's chemical properties and biological activity.

In Sanguisorba officinalis, this pathway is thought to produce ursane-type triterpenoids, such as ursolic acid. researchgate.net The aglycone of this compound is derived from this class of compounds, which is then glycosylated to yield the final this compound structure. The entire process involves a sequence of enzymatic reactions, starting from squalene (B77637) synthase (SS) and squalene epoxidase (SE), leading to the β-amyrin skeleton, which is then tailored by specific P450s and GTs. researchgate.net

In Vivo Metabolic Profiling and Metabolite Identification of this compound

The metabolic fate of this compound has been investigated in preclinical models, primarily in rats, to understand its biotransformation after administration. These studies are crucial for elucidating the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Identification of Phase I and Phase II Metabolites

Research using high-resolution mass spectrometry has successfully identified numerous metabolites of this compound in rat biological samples. nih.gov The metabolism of xenobiotics like this compound typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). dovepress.com

Phase I Metabolism: This phase involves the introduction or exposure of functional groups on the parent molecule. For this compound, the primary Phase I reactions are:

Redox Reactions : These include hydroxylation (addition of a hydroxyl group) and oxidation reactions. nih.gov Studies have identified at least six Phase I redox metabolites. scienceopen.comumsb.ac.id

Deglycosylation : This involves the removal of one or more sugar units from the glycoside structure. nih.gov Five deglycosylated metabolites have been tentatively identified in rat liver. scienceopen.comumsb.ac.id Other reactions like dehydration have also been observed. nih.gov

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation : This is a major Phase II pathway for this compound, where glucuronic acid is attached to the molecule. nih.gov At least five Phase II metabolites, including glucuronic acid conjugates, have been identified. scienceopen.comumsb.ac.id

A study identified a total of 17 metabolites in rat liver, providing a comprehensive profile of its biotransformation. scienceopen.comumsb.ac.id

Below is a table summarizing the identified metabolites of this compound based on their metabolic pathway.

| Metabolic Phase | Metabolic Reaction Type | Number of Metabolites Identified | Examples of Products |

| Phase I | Redox (Oxidation, Hydroxylation) | 6 | Hydroxylated and oxidized derivatives |

| Phase I | Deglycosylation | 5 | Deglycosylated derivatives |

| Phase I | Dehydration | Multiple | Dehydrated products |

| Phase II | Conjugation | 5 | Glucuronic acid conjugates |

Characterization of Metabolic Pathways (e.g., Deglycosylation, Redox Reactions)

The metabolic pathways of this compound are characterized by a combination of deglycosylation and modifications to the triterpenoid aglycone.

Deglycosylation : This is a significant initial step in the metabolism of many saponins. The removal of sugar moieties can alter the compound's solubility and its ability to interact with cellular targets. For this compound, deglycosylation leads to the formation of its aglycone and partially deglycosylated derivatives. nih.gov

Redox Reactions : The triterpenoid structure of this compound is susceptible to oxidation and hydroxylation by cytochrome P450 enzymes, primarily in the liver. nih.govnih.gov These reactions introduce polar functional groups, which can serve as sites for subsequent Phase II conjugation. dovepress.com

Conjugation : Following Phase I reactions, or sometimes directly, this compound and its metabolites undergo conjugation with glucuronic acid. This process, known as glucuronidation, significantly increases the hydrophilicity of the molecule, preparing it for elimination from the body, typically via urine or feces. nih.gov

Interestingly, this compound itself has been identified as a major metabolite of Ziyuglycoside I, another active saponin from Sanguisorba officinalis. mdpi.com This indicates an interconnected metabolic relationship between these two compounds in vivo.

Pharmacokinetic Considerations in Preclinical Models

Pharmacokinetic studies in preclinical models, such as Sprague-Dawley rats, are essential for understanding the ADME properties of this compound. nih.gov Sensitive and validated analytical methods, like liquid chromatography with tandem mass spectrometry (LC-MS/MS), have been developed to quantify this compound in plasma and tissues. mdpi.comnih.gov

A validated method for determining this compound in rat plasma demonstrated high sensitivity, with a lower limit of quantitation (LLOQ) of 2.0 ng/mL. nih.govchemfaces.com This allows for accurate measurement of plasma concentrations over time after administration.

Pharmacokinetic studies of related compounds from Sanguisorba officinalis have shown that the physiological state of the animal can significantly impact drug disposition. For instance, in a study of Ziyuglycoside I, leukopenic rats exhibited a shortened time to maximum concentration (Tmax), a decreased maximum concentration (Cmax), and a prolonged elimination half-life (T1/2) compared to healthy rats. heraldopenaccess.us While specific pharmacokinetic parameters for this compound are not detailed in the provided search results, the developed methodologies have been successfully applied to its preclinical pharmacokinetic studies, indicating that such data exists in the scientific literature. chemfaces.comnih.gov These studies are fundamental for understanding the compound's behavior in a biological system, which is a prerequisite for any further development. akjournals.com

The table below outlines key pharmacokinetic parameters typically evaluated in preclinical studies.

| Pharmacokinetic Parameter | Abbreviation | Description |

| Maximum Plasma Concentration | Cmax | The highest concentration of the compound reached in the blood. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. |

| Area Under the Curve | AUC | Represents the total exposure to the compound over time. |

| Elimination Half-Life | T1/2 | The time required for the concentration of the compound in the body to be reduced by half. |

| Lower Limit of Quantitation | LLOQ | The lowest concentration of a compound that can be accurately measured. |

Molecular Mechanisms and Preclinical Pharmacological Activities of Ziyuglycoside Ii

Antineoplastic Efficacy and Cellular Modulatory Mechanisms

Ziyuglycoside-II exerts its anticancer effects through a multi-pronged approach that includes the induction of programmed cell death and the halting of cell cycle progression. nih.gov These actions are orchestrated by the compound's ability to interfere with critical signaling pathways and modulate the expression of key regulatory proteins involved in cell fate and proliferation.

Induction of Programmed Cell Death

Programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells, is a primary target of this compound's anticancer activity. The compound has been shown to induce both apoptosis and autophagy, two distinct forms of programmed cell death, in various cancer cell lines. nih.govnih.gov

This compound is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical changes. nih.govnih.gov Research indicates that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.govmdpi.com

The intrinsic pathway is triggered by intracellular stress, such as that induced by this compound, leading to changes in the mitochondrial membrane. nih.govresearchgate.net This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. cjnmcpu.comnih.gov This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net Cytochrome c then activates a cascade of caspases, including caspase-9 and the key executioner caspase-3, ultimately leading to cell death. cjnmcpu.comnih.gov Studies have shown that this compound treatment leads to increased levels of cleaved caspase-9 and cleaved caspase-3 in osteosarcoma and gastric carcinoma cells. cjnmcpu.comnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. mdpi.com this compound has been found to activate this pathway by upregulating the expression of Fas and Fas ligand (FasL). nih.gov This engagement of the Fas/FasL system leads to the activation of caspase-8, which can then directly activate effector caspases like caspase-3 or cleave the protein Bid to further engage the intrinsic mitochondrial pathway. mdpi.com In human breast cancer cells, the activation of both the extrinsic and intrinsic pathways by this compound is a critical component of its apoptotic-inducing effects. nih.gov Furthermore, in some cancer types, such as human colon cancer, this compound can induce apoptosis through both p53-induced caspase-dependent and caspase-independent pathways, the latter involving the translocation of apoptosis-inducing factor (AIF) to the nucleus. cjnmcpu.com

The pro-apoptotic and pro-autophagic effects of this compound are underpinned by its ability to modulate the expression of key regulatory proteins.

Apoptotic Proteins: this compound consistently alters the balance of the Bcl-2 family of proteins. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 . cjnmcpu.comnih.gov This increased Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptotic pathway. nih.gov Furthermore, the compound leads to the activation of initiator caspases like caspase-9 and caspase-8 , as well as the effector caspase-3 . cjnmcpu.comnih.gov The tumor suppressor protein p53 and its downstream target p21 are also upregulated by this compound in several cancer cell lines, contributing to both apoptosis and cell cycle arrest. cjnmcpu.comnih.gov

Autophagic Proteins: In colorectal cancer cells, this compound treatment leads to an increase in the levels of key autophagy-related proteins. nih.gov Western blot analysis has shown elevated expression of Microtubule-associated protein 1A/1B-light chain 3 (LC3) , specifically the conversion from LC3-I to the lipidated form LC3-II, which is a marker of autophagosome formation. nih.govresearchgate.net The expression of Atg7 and ATG5 , proteins essential for the formation of the autophagosome, is also increased following treatment with this compound. nih.govresearchgate.net

| Protein | Effect of this compound | Associated Pathway | Cancer Cell Line(s) |

|---|---|---|---|

| Bax | Upregulation | Apoptosis (Intrinsic) | Osteosarcoma, Breast Cancer, Gastric Carcinoma cjnmcpu.comnih.govnih.gov |

| Bcl-2 | Downregulation | Apoptosis (Intrinsic) | Osteosarcoma, Breast Cancer, Gastric Carcinoma cjnmcpu.comnih.govnih.gov |

| Cleaved Caspase-9 | Upregulation | Apoptosis (Intrinsic) | Osteosarcoma cjnmcpu.com |

| Cleaved Caspase-3 | Upregulation | Apoptosis (Intrinsic/Extrinsic) | Osteosarcoma, Gastric Carcinoma cjnmcpu.comnih.gov |

| Fas/FasL | Upregulation | Apoptosis (Extrinsic) | Breast Cancer nih.gov |

| p53 | Upregulation | Apoptosis, Cell Cycle Arrest | Osteosarcoma, Breast Cancer cjnmcpu.comnih.gov |

| p21 | Upregulation | Apoptosis, Cell Cycle Arrest | Osteosarcoma, Breast Cancer cjnmcpu.comnih.gov |

| LC3-II | Upregulation | Autophagy | Colorectal Cancer nih.govresearchgate.net |

| Atg7 | Upregulation | Autophagy | Colorectal Cancer nih.govresearchgate.net |

| ATG5 | Upregulation | Autophagy | Colorectal Cancer nih.govresearchgate.net |

Autophagy Modulation and Its Role in Cytotoxicity

Cell Cycle Progression Arrest

Another critical aspect of this compound's antineoplastic activity is its ability to halt the cell cycle, thereby preventing cancer cells from proliferating.

This compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. In osteosarcoma cells and various digestive system cancer cells, treatment with this compound leads to an arrest at the G0/G1 phase . cjnmcpu.comcjnmcpu.com This is often accompanied by a decrease in the S phase population. cjnmcpu.com The G0/G1 arrest is associated with the increased expression of p53 and p21, and the decreased expression of proteins that promote G1 to S phase transition, such as CDK4 and Cyclin D1. cjnmcpu.com

In human breast cancer cells (MCF-7 and MDA-MB-231), this compound induces a G2/M phase arrest . nih.gov This blockage is linked to the downregulation of key G2/M transition regulators including Cdc25C, Cdc2, cyclin A, and cyclin B1, and the upregulation of p21/WAF1. nih.gov

Furthermore, in human breast carcinoma MDA-MB-435 cells, this compound has been observed to block cell cycle progression at both the G0/G1 and S phases . nih.gov

| Cell Cycle Phase Arrest | Cancer Cell Line(s) | Associated Molecular Changes |

|---|---|---|

| G0/G1 | Osteosarcoma, Digestive System Cancers, Hepatocellular Carcinoma cjnmcpu.comcjnmcpu.comresearchgate.net | Increased p53, p21; Decreased CDK4, Cyclin D1 cjnmcpu.com |

| S | Breast Carcinoma (MDA-MB-435) nih.gov | Increased p53, p21 nih.gov |

| G2/M | Breast Cancer (MCF-7, MDA-MB-231) nih.gov | Decreased Cdc25C, Cdc2, Cyclin A, Cyclin B1; Increased p21/WAF1 nih.gov |

Regulation of Cell Cycle Regulatory Proteins (e.g., p21, p53, Cdc25C, Cdc2, Cyclin A, Cyclin B1)

This compound has been shown to induce cell cycle arrest, a crucial mechanism for its anti-proliferative effects. In human breast cancer cells, this compound treatment leads to a G2/M phase arrest. nih.gov This cell cycle blockade is associated with the upregulation of p21/WAF1 and the downregulation of Cdc25C, Cdc2, cyclin A, and cyclin B1. chemfaces.com The phosphorylation of Cdc25C and Cdc2 is also increased. chemfaces.com

Similarly, in human breast carcinoma MDA-MB-435 cells, this compound induces G0/G1 and S phase arrest, which is linked to the increased expression of the cell cycle regulatory proteins p53 and p21. nih.gov In osteosarcoma cells, this compound administration results in G0/G1 phase arrest and is accompanied by an increase in p53 and p21 protein expression. The tumor suppressor protein p53 is a key regulator of the cell cycle and can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. mdpi.comspandidos-publications.com The upregulation of p21 can inhibit the activity of cyclin-CDK complexes, such as Cyclin B1/Cdc2, leading to cell cycle arrest. mdpi.comnih.gov

Table 1: Effect of this compound on Cell Cycle Regulatory Proteins

| Cell Line | Cell Cycle Phase Arrest | Upregulated Proteins | Downregulated Proteins |

|---|---|---|---|

| Human breast cancer cells (MCF-7, MDA-MB-231) | G2/M | p21/WAF1, phospho-Cdc25C, phospho-Cdc2 | Cdc25C, Cdc2, Cyclin A, Cyclin B1 |

| Human breast carcinoma cells (MDA-MB-435) | G0/G1 and S | p53, p21 | Not specified |

| Osteosarcoma cells | G0/G1 | p53, p21 | CDK4, Cyclin D1 |

Modulation of Intracellular Reactive Oxygen Species (ROS) Homeostasis

This compound has been found to modulate the balance of reactive oxygen species (ROS) within cancer cells, contributing to its anti-tumor effects. In hepatocellular carcinoma cells, the anti-proliferative activity of this compound is partly due to the accumulation of ROS. nih.gov Similarly, in human breast cancer cells, this compound treatment induces ROS production. nih.govchemfaces.com This increase in ROS is considered a critical mediator of this compound-induced apoptosis. chemfaces.com

Studies in human breast carcinoma MDA-MB-435 cells have also shown that this compound treatment leads to an accumulation of ROS. nih.gov This disruption of redox homeostasis is associated with the subsequent induction of cell cycle arrest and apoptosis. nih.gov The accumulation of ROS can lead to cellular damage, including DNA damage, which can in turn activate signaling pathways leading to cell death. nih.gov In colorectal cancer cells, this compound-induced apoptosis is also dependent on the accumulation of ROS. researchgate.net

Inhibition of Malignant Cell Migration and Invasion

A critical aspect of cancer progression is the ability of malignant cells to migrate and invade surrounding tissues. This compound has demonstrated the ability to inhibit these processes in various cancer cell types.

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. mdpi.com this compound has been shown to downregulate the expression of MMP-2 and MMP-9 in hepatocellular carcinoma cells, which is believed to contribute to the suppression of cell migration and invasion. nih.gov MMP-2 and MMP-9, also known as gelatinases, are particularly important for the degradation of type IV collagen, a major component of basement membranes. mdpi.comnih.gov The inhibition of these enzymes can therefore hinder the ability of cancer cells to break through tissue barriers.

Table 2: Effect of this compound on Matrix Metalloproteinases

| Cell Line | Effect | Downregulated MMPs |

|---|---|---|

| Hepatocellular carcinoma cells | Inhibition of migration and invasion | MMP2, MMP9 |

Integrins are cell surface receptors that mediate cell-matrix adhesion and play a vital role in cell migration. The integrin β4 (ITGB4)/focal adhesion kinase (FAK) signaling pathway is a key regulator of cancer cell metastasis. frontiersin.orgnih.gov this compound has been found to inhibit the migration and invasion of triple-negative breast cancer (TNBC) cells by inactivating the ITGB4/FAK signaling pathway. frontiersin.orgscirp.org This inactivation is dependent on Src/EGFR. scirp.orgnih.gov The disruption of this pathway ultimately leads to the inactivation of downstream signaling molecules such as Akt and p38MAPK. frontiersin.orgnih.gov

Downregulation of Matrix Metalloproteinases (e.g., MMP2, MMP9)

Key Signaling Pathway Interventions

This compound exerts its anti-cancer effects by interfering with crucial signaling pathways that are often dysregulated in cancer.

The epidermal growth factor receptor (EGFR) and nuclear factor kappa-B (NF-κB) signaling pathways are critical for cancer cell proliferation, survival, and metastasis. nih.gov this compound has been shown to block the EGFR/NF-κB signaling pathway in hepatocellular carcinoma cells, contributing to its anti-proliferative and anti-metastasis activities. nih.gov Network pharmacology analysis has also predicted EGFR to be a target of this compound in digestive system cancers. cjnmcpu.comnih.gov Furthermore, in triple-negative breast cancer cells, this compound suppresses their aggressive phenotype by regulating Src/EGFR-dependent ITGB4/FAK signaling. scirp.orgnih.gov

ROS/JNK Pathway Activation

This compound has been demonstrated to induce cell cycle arrest and apoptosis in human breast cancer cells through the activation of the Reactive Oxygen Species (ROS)/c-Jun NH2-terminal kinase (JNK) pathway. nih.govdntb.gov.ua Treatment with this compound leads to an increase in intracellular ROS production. nih.govmedchemexpress.comnih.gov This accumulation of ROS acts as a critical upstream event, triggering the activation of the JNK signaling cascade, which is a key mediator of cellular stress responses. nih.govdntb.gov.ua

The activation of the JNK pathway is a pivotal step in this compound-induced apoptosis. dntb.gov.uax-mol.net This process involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govdntb.gov.ua Evidence suggests that the activation of JNK by ROS accumulation leads to the upregulation of pro-apoptotic proteins such as Bax and Fas/FasL, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govdntb.gov.ua Further studies using siRNA to knock down JNK have confirmed its critical role, showing that inhibiting JNK can attenuate the apoptotic effects mediated by this compound. nih.govdntb.gov.ua This ROS-dependent JNK activation pathway highlights a significant mechanism behind the anti-proliferative effects of this compound, particularly in breast carcinoma. nih.gov

Akt/mTOR Pathway Inhibition

This compound exerts significant antitumor activity by inducing autophagy through the inhibition of the Akt/mTOR signaling pathway. medchemexpress.comcolab.ws This mechanism has been notably observed in colorectal cancer (CRC) cells. colab.ws The treatment of CRC cells with this compound triggers a complete autophagic flux, which contributes to cytotoxic cell death. medchemexpress.comnih.govcolab.ws

The molecular mechanism involves the direct inhibition of Akt phosphorylation. colab.ws By suppressing the activation of Akt, this compound consequently inhibits the downstream mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and autophagy. colab.ws Immunoblotting analyses have shown that this compound treatment decreases the phosphorylation of key proteins in the Akt/mTOR pathway, including Akt (at Ser473), mTOR (at Ser2448), and its downstream effectors p70S6K and 4EBP1. colab.ws Conversely, the reactivation of Akt has been shown to partially reverse the this compound-induced autophagy, confirming that the repression of the Akt/mTOR signaling pathway is a key driver of its autophagic and growth-inhibitory effects on cancer cells. colab.ws

Src/EGFR-dependent ITGB4/FAK Pathway Inactivation

This compound has been shown to inhibit the metastatic potential and aggressive phenotype of cancer cells, particularly in triple-negative breast cancer (TNBC), by inactivating the Src/Epidermal Growth Factor Receptor (EGFR)-dependent Integrin Subunit Beta 4 (ITGB4)/Focal Adhesion Kinase (FAK) signaling pathway. jax.orgjst.go.jp This pathway is crucial for cell migration, invasion, and resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix). jst.go.jp

The mechanism involves the inhibition of EGFR phosphorylation by this compound. EGFR signaling can mediate the tyrosine phosphorylation of ITGB4, which then recruits FAK. jst.go.jp This ITGB4/FAK complex is a critical signaling hub that activates downstream pathways, including the PI3K/AKT and p38MAPK pathways, promoting cell migration and invasion. jst.go.jp this compound disrupts this cascade by targeting the upstream Src/EGFR signaling, which leads to the inactivation of the ITGB4/FAK axis. jst.go.jp This inactivation subsequently suppresses the activation of downstream effectors like AKT and p38MAPK, thereby inhibiting the migratory and invasive capabilities of cancer cells. jst.go.jp

Estrogen-Related Receptor Gamma and p53 Signaling Pathway Coordination

This compound has demonstrated the ability to suppress the progression of osteosarcoma by coordinating the Estrogen-Related Receptor Gamma (ESRRG) and p53 signaling pathways. This compound can induce cell cycle arrest and apoptosis in both p53-positive and p53-negative osteosarcoma cells, indicating its regulatory effects are not solely dependent on p53.

In p53-positive cells, this compound activates the p53 signaling pathway, leading to an increase in the expression of downstream targets like p21, which mediates cell cycle arrest, and pro-apoptotic proteins such as Bax, Cleaved Caspase-9, and Cleaved Caspase-3. Concurrently, it decreases the expression of cell cycle promoters like CDK4 and Cyclin D1, and the anti-apoptotic protein Bcl-2. Molecular docking studies have revealed that this compound binds to ESRRG with high stability. The anti-proliferative effects of this compound were diminished in osteosarcoma cells where ESRRG was knocked down, demonstrating that the compound's efficacy is achieved through the synergistic regulation of both p53 and ESRRG to inhibit cancer progression.

Activation of the Stimulator of Interferon Genes (STING) Pathway

Recent research has identified this compound as a novel, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. nih.govjax.org The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers immune responses, including the production of type I interferons (IFNs). The activation of this pathway within the tumor microenvironment is a promising strategy for cancer immunotherapy.

This compound, also referred to as ST12 in some studies, was identified through a cell-based screen of a natural products library for its ability to stimulate the IRF/IFN pathway. nih.govcolab.ws It has been shown to potently stimulate both the IRF/IFN and NF-κB pathways. nih.gov Bio-layer interferometry has confirmed that this compound directly binds to the C-terminal domain of human STING. nih.gov This classifies it as a direct human STING agonist, distinguishing it from many other small molecules that may only activate the murine version of STING. nih.govcolab.ws Its unique chemical structure makes it a valuable lead compound for the development of new STING-based cancer immunotherapies. nih.gov

Efficacy in Diverse Preclinical Cancer Models

Breast Carcinoma Models

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various preclinical models of breast carcinoma. nih.gov Its efficacy has been extensively investigated in several human breast cancer cell lines, including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and MDA-MB-435. nih.govdntb.gov.ua

In these cell lines, this compound effectively induces G2/M or G0/G1 phase cell cycle arrest and promotes apoptosis. nih.govdntb.gov.ua The mechanism underlying cell cycle arrest is associated with the downregulation of key regulatory proteins such as Cdc2, Cyclin A, and Cyclin B1, and the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1. nih.govdntb.gov.ua The induction of apoptosis is mediated through the activation of both intrinsic and extrinsic pathways, characterized by an increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, and activation of caspases. nih.gov

Table 1: Effects of this compound on Human Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Key Findings | References |

|---|---|---|---|

| MCF-7 | ER-positive | Induces G2/M phase arrest and apoptosis. | nih.govdntb.gov.ua |

| MDA-MB-231 | Triple-negative | Induces G2/M phase arrest and apoptosis via ROS/JNK pathway. | nih.govdntb.gov.ua |

| MDA-MB-435 | - | Inhibits growth by blocking G0/G1 and S phase; induces apoptosis via mitochondria-dependent pathway. |

Gastric Carcinoma Models

In human gastric carcinoma, this compound has demonstrated significant inhibitory effects on cell proliferation. nih.gov Studies on the BGC-823 human gastric cancer cell line revealed that this compound induces apoptosis, a form of programmed cell death, rather than causing cell cycle arrest. nih.govbjournal.org The molecular mechanism behind this apoptotic induction involves the regulation of the Bax/Bcl-2 protein ratio and the activation of the caspase-3 pathway. nih.govbjournal.org Specifically, this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 balance is a critical step in initiating the mitochondrial apoptotic cascade, culminating in the activation of caspase-3, a key executioner enzyme in apoptosis. nih.govbjournal.org

The inhibitory concentration (IC50) of this compound on BGC-823 cells was determined to be 14.40 µM at 24 hours and 10.11 µM at 48 hours, highlighting its dose- and time-dependent efficacy. nih.govbjournal.org Furthermore, research has shown that this compound exhibits low cytotoxicity in non-cancerous cell lines, suggesting a degree of selectivity for malignant cells. bjournal.org A broader study on digestive system cancers confirmed the anti-cancer effect of this compound on BGC-823 cells, identifying the EGFR signaling pathway as a potential target. nih.gov

| Cell Line | Key Findings | IC50 | Source |

| BGC-823 | Induces apoptosis via Bax/Bcl-2 regulation and caspase-3 activation. | 14.40 µM (24h), 10.11 µM (48h) | nih.govbjournal.org |

| BGC-823 | Inhibits cell growth; potential EGFR pathway inhibitor. | Not specified | nih.gov |

Colorectal Carcinoma Models

This compound has shown considerable antitumor activity in various colorectal cancer (CRC) cell lines, including HCT116, DLD-1, HT29, SW48, SW620, and RKO. researchgate.netnih.gov Its anti-proliferative effects are attributed to the induction of both apoptosis and autophagy. nih.govfrontiersin.org In HCT116 (p53 normal) and SW480 (p53 mutant) colon cancer cells, this compound treatment decreased cell proliferation primarily through apoptosis, not cell cycle arrest. researchgate.net

The apoptotic mechanism in HCT116 cells is caspase-dependent, involving p53 phosphorylation, increased Bax expression, mitochondrial cytochrome c release, and subsequent apoptosis-inducing factor (AIF) release, alongside downregulation of Bcl-2. researchgate.net In contrast, in p53-mutant SW480 cells, this compound induces a caspase-independent apoptosis, characterized by decreased Bcl-2 expression, mitochondrial targeting, altered reactive oxygen species (ROS) production, and nuclear translocation of AIF. researchgate.net This indicates that this compound can induce apoptosis through multiple pathways, adapting to the p53 status of the cancer cells.

Furthermore, this compound was found to trigger a complete autophagic flux in CRC cells by inhibiting the Akt/mTOR signaling pathway. nih.govfrontiersin.org Inhibition of this this compound-induced autophagy partially reversed the growth inhibition, suggesting a cytotoxic role for autophagy in this context. frontiersin.org The compound also demonstrated the ability to induce apoptosis through the accumulation of ROS. frontiersin.orgresearchgate.net

| Cell Line | Key Findings | Source |

| HCT116 (p53 normal) | Decreased proliferation via caspase-dependent apoptosis (p53 phosphorylation, ↑Bax, ↓Bcl-2). | researchgate.net |

| SW480 (p53 mutant) | Decreased proliferation via caspase-independent apoptosis (↓Bcl-2, AIF translocation). | researchgate.net |

| HCT116, DLD-1 | Induces apoptosis via ROS accumulation and autophagy via Akt/mTOR inhibition. | nih.govfrontiersin.org |

Hepatocellular Carcinoma Models

In the context of hepatocellular carcinoma (HCC), this compound has been shown to exert significant inhibitory effects on the viability and clonogenic activity of HCC cells. researchgate.net Research using HepG2 and SMMC-7721 cancer cell lines indicates that this compound impedes HCC growth by increasing ROS activity and inducing cell cycle arrest at the G0/G1 phase, which ultimately leads to apoptosis. researchgate.net

A comprehensive study investigating various digestive system cancers further corroborated the anti-cancer effect of this compound on the HepG2 liver cancer cell line. nih.gov This study highlighted that this compound induces cell cycle arrest, oxidative stress, and mitochondrial apoptosis. nih.gov Network pharmacology analysis and subsequent experimental validation suggested that the EGFR signaling pathway is a critical target for the anti-cancer effects of this compound in these cells. nih.gov

| Cell Line | Key Findings | Source |

| HepG2, SMMC-7721 | Impedes growth by increasing ROS activity and inducing G0/G1 cell cycle arrest, leading to apoptosis. | researchgate.net |

| HepG2 | Induces cell cycle arrest, oxidative stress, and mitochondrial apoptosis; potential EGFR inhibitor. | nih.gov |

Osteosarcoma Models

This compound has demonstrated anti-cancer effects on osteosarcoma (OS) by inhibiting proliferation, inducing cell cycle arrest, and promoting apoptosis. cjnmcpu.comcjnmcpu.com In vitro experiments using multiple OS cell lines showed that this compound administration led to decreased cell viability and arrested the cell cycle at the G0/G1 phase. cjnmcpu.com This was accompanied by an increased proportion of apoptotic cells. cjnmcpu.com

Mechanistically, this compound's effects in osteosarcoma are linked to the co-regulation of the p53 and estrogen-related receptor gamma (ESRRG) signaling pathways. cjnmcpu.com Treatment with this compound resulted in increased expression of p53, ESRRG, p21, Bax, Cleaved Caspase-9, and Cleaved Caspase-3 proteins, while the expression of CDK4, Cyclin D1, and Bcl-2 proteins decreased. cjnmcpu.com Molecular docking simulations further supported the interaction between this compound and ESRRG. cjnmcpu.com

Another study highlighted that this compound suppresses osteosarcoma metastasis through the inhibition of the CBX4-regulated Wnt/β-catenin pathway. nih.gov It was shown to reduce OS cell proliferation, enhance caspase-3 activation, and induce mitochondrial dysfunction. nih.gov Silencing CBX4 in OS cells significantly enhanced the inhibitory impact of this compound on cell migration, confirming the role of this pathway in its anti-metastatic action. nih.gov

| Cancer Model | Key Molecular Mechanisms | Key Protein Changes | Source |

| Osteosarcoma | Co-regulation of p53 and ESRRG signaling; cell cycle arrest at G0/G1; apoptosis induction. | ↑p53, ↑ESRRG, ↑p21, ↑Bax, ↑Cleaved Caspases; ↓CDK4, ↓Cyclin D1, ↓Bcl-2 | cjnmcpu.com |

| Osteosarcoma | Inhibition of CBX4-regulated Wnt/β-catenin pathway; suppression of metastasis. | ↓CBX4; ↑Caspase-3 activation | nih.gov |

Digestive System Cancer Cell Lines (e.g., Esophageal, Cholangiocarcinoma, Pancreatic)

The anti-tumor activity of this compound extends to a range of other digestive system cancers. A key study reported its inhibitory effects on esophageal cancer cells (OE21), cholangiocarcinoma cells (HuCCT1), and pancreatic cancer cells (PANC-1). nih.gov The underlying mechanisms were found to be consistent with those observed in other cancer types, namely the induction of cell cycle arrest, oxidative stress, and mitochondrial apoptosis. nih.gov Network pharmacology and subsequent validation identified the EGFR signaling pathway as a crucial mediator of these effects. nih.gov

Specifically for esophageal cancer, this compound has been noted to induce apoptosis by regulating the cell cycle, mediating oxidative stress, and blocking the EGFR signaling pathway. wjgnet.com In pancreatic cancer models, this compound is recognized for its anti-pancreatic-cancer effects, which include inducing cell apoptosis, inhibiting the cell cycle, and blocking signaling pathways. researchgate.net

| Cell Line | Cancer Type | Key Findings | Source |

| OE21 | Esophageal Cancer | Induces cell cycle arrest, oxidative stress, and mitochondrial apoptosis via EGFR pathway. | nih.govwjgnet.com |

| HuCCT1 | Cholangiocarcinoma | Induces cell cycle arrest, oxidative stress, and mitochondrial apoptosis via EGFR pathway. | nih.gov |

| PANC-1 | Pancreatic Cancer | Induces cell apoptosis, inhibits cell cycle, and blocks signaling pathways. | nih.govresearchgate.net |

Synergistic Interactions with Standard Chemotherapeutic Regimens (e.g., 5-fluorouracil)

A significant aspect of the preclinical evaluation of this compound is its ability to act synergistically with standard chemotherapeutic drugs. Research has demonstrated that this compound enhances the inhibitory effects of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for many cancers, particularly digestive system malignancies. nih.gov

In studies involving various digestive cancer cell lines (including HepG2, HuCCT1, BGC-823, HCT-116, OE-21, and PANC-1), the combination of this compound and 5-FU resulted in synergistic inhibitory effects on cancer cell growth. nih.govcjnmcpu.com This synergy was confirmed using the Chou-Talalay method, which calculated a combination index (CI) of less than 1, indicating a synergistic relationship. cjnmcpu.com

In colorectal cancer cells, this compound was shown to improve the sensitivity of the cells to 5-FU. frontiersin.orgresearchgate.net This chemosensitizing effect is partly attributed to this compound's ability to induce apoptosis and autophagy, thereby augmenting the cytotoxic effects of 5-FU. frontiersin.orgresearchgate.net The synergistic action was also linked to the presence of other phenolic compounds in Sanguisorba officinalis root extracts, which increased the apoptotic effects of 5-fluorouracil against colorectal cancer cell lines. researchgate.net

| Cancer Type | Chemotherapeutic Agent | Key Findings | Source |

| Digestive System Cancers | 5-fluorouracil (5-FU) | Synergistic inhibition of cancer cell growth (CI < 1). | nih.govcjnmcpu.com |

| Colorectal Cancer | 5-fluorouracil (5-FU) | Improves sensitivity to 5-FU; induces apoptosis and autophagy. | frontiersin.orgresearchgate.net |

| Colorectal Cancer | 5-fluorouracil (5-FU) | Root extracts containing this compound increased apoptotic effects of 5-FU. | researchgate.net |

Anti-Inflammatory and Immunomodulatory Activities

Beyond its direct anti-cancer effects, this compound possesses notable anti-inflammatory and immunomodulatory properties. mdpi.comjst.go.jpchemfaces.com These activities are relevant to oncology, as inflammation is a critical component of the tumor microenvironment and can influence cancer progression and response to therapy.

This compound has been shown to inhibit the production of pro-inflammatory cytokines. jst.go.jp In a study on rotavirus-induced diarrhea, this compound reversed the upregulation of pro-inflammatory factors such as interferon-γ (IFN-γ), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), while downregulating the anti-inflammatory cytokine IL-10. jst.go.jp This modulation of the inflammatory response was mediated through the blockage of the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway. jst.go.jp The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, contributing to their survival and proliferation.

In the context of osteoporosis in ovariectomized mice, this compound attenuated systemic inflammation, further highlighting its anti-inflammatory potential. nih.gov Its immunomodulatory effects also include regulating the production of inflammatory factors. jst.go.jp The ability of this compound to modulate key inflammatory pathways and cytokine production suggests it could potentially alter the tumor microenvironment, making it more susceptible to anti-cancer treatments.

| Activity | Key Molecular Mechanisms | Cytokine Modulation | Source |

| Anti-inflammatory | Blocks TLR4/NF-κB signaling pathway. | ↓IFN-γ, ↓IL-1β, ↓IL-6, ↓TNF-α; ↑IL-10 | jst.go.jp |

| Immunomodulatory | Regulates inflammatory factor production. | Not specified | jst.go.jp |

| Anti-inflammatory | Attenuates systemic inflammation. | Not specified | nih.gov |

Enhancement of Anti-inflammatory Cytokine Production (e.g., IL-10)

Complementing its suppression of pro-inflammatory cytokines, this compound also enhances the production of anti-inflammatory cytokines. In the same rotavirus-induced diarrhea model, this compound treatment reversed the virus-induced downregulation of interleukin-10 (IL-10). jst.go.jpnih.gov The increase in IL-10 levels occurred in a dose-dependent manner, highlighting a direct relationship between the compound and the potentiation of this anti-inflammatory response. jst.go.jp This dual action of inhibiting pro-inflammatory signals while promoting anti-inflammatory ones underscores its immunomodulatory effects. jst.go.jp

Regulation of Toll-Like Receptor 4 (TLR4)/NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its regulation of the Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway. jst.go.jp This pathway is a critical component of the innate immune system and its activation leads to the production of inflammatory cytokines. researchgate.netnih.gov In studies on rotavirus-induced diarrhea, this compound was found to block the TLR4/NF-κB signaling pathway at both the mRNA and protein levels. jst.go.jpnih.gov This inhibition is significant as the TLR4/NF-κB pathway is known to be upregulated in diarrheal models. jst.go.jp By downregulating this pathway, this compound effectively suppresses the inflammatory cascade. jst.go.jpnih.gov The compound's ability to block this pathway may also contribute to its anticancer activities, as the EGFR/NF-κB signaling has been implicated in the progression of hepatocellular carcinoma. nih.gov

Inhibition of Tissue Factor Activity

This compound has been shown to inhibit tissue factor (TF) activity. thieme-connect.com A methyl ester derivative of this compound, in particular, has demonstrated improved inhibitory activity on tissue factor production. mdpi.com

Antiviral Properties and Mechanisms (e.g., Rotavirus Replication Suppression)

This compound exhibits notable antiviral properties, particularly against rotavirus. jst.go.jpnih.gov Rotavirus is a primary cause of severe diarrhea in young children. jst.go.jp In vitro studies using MA104 cells have shown that this compound can inhibit the replication of rotavirus and suppress the growth of infected cells. jst.go.jpnih.gov The compound's antiviral mechanism is closely linked to its anti-inflammatory actions, specifically its ability to inhibit the TLR4/NF-κB pathway, which is exploited by the rotavirus to promote its replication and induce diarrhea. jst.go.jpnih.govnih.gov By blocking this pathway, this compound not only reduces inflammation but also directly hinders viral propagation. jst.go.jp

Hematopoietic System Modulation (e.g., Pro-hematopoietic effects in myelosuppression models)

This compound has been identified as a modulator of the hematopoietic system, demonstrating pro-hematopoietic effects in models of myelosuppression. researchgate.netnih.gov In mice with cyclophosphamide-induced leukopenia, a condition characterized by a low white blood cell count often resulting from chemotherapy, this compound administration significantly increased the number of total white blood cells and neutrophils in the peripheral blood. researchgate.netnih.govresearchgate.net It also led to a notable increase in the number of bone marrow nucleated cells and hematopoietic stem and progenitor cells (HSPCs). researchgate.netnih.gov The compound appears to exert its effects by regulating the proliferation and differentiation of HSPCs. nih.gov The underlying mechanisms involve the regulation of pathways related to the extracellular matrix-receptor interaction, focal adhesion, and cytokine-cytokine receptor interaction. researchgate.netnih.gov Furthermore, this compound and other saponins (B1172615) from Sanguisorba officinalis have been shown to promote the survival of bone marrow nuclear cells by activating focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2). nih.gov They also down-regulate the secretion of suppressive cytokines like macrophage inflammatory protein 2 (MIP-2) and platelet factor 4 (PF4). nih.gov

Other Reported Biological Activities (e.g., Antibiosis, Antioxidant, Hemostasis)

This compound possesses a range of other biological activities that contribute to its therapeutic profile. It has been reported to have effects including antibiosis, antioxidation, and hemostasis. bjournal.orgmdpi.comnih.gov These properties are attributed to its origin as a major active compound of Sanguisorba officinalis L., a plant used in traditional medicine for treating inflammatory conditions and hemorrhages. jst.go.jpbjournal.orgnih.gov The antioxidant activity of this compound is linked to its ability to increase the accumulation of reactive oxygen species (ROS) in some cancer cell lines, leading to apoptosis. researchgate.netmdpi.com

Structure Activity Relationship Studies and Rational Design of Ziyuglycoside Ii Analogs

Elucidation of Structural Determinants for Bioactivity

The bioactivity of Ziyuglycoside-II is intrinsically linked to its ursane-type triterpenoid (B12794562) core and the nature of its substituents. This compound is a metabolite of Ziyuglycoside I, indicating that in vivo modifications can significantly impact its biological effects. researchgate.net The structural differences between these naturally occurring analogs and their synthetic derivatives have provided crucial insights into the key features governing their efficacy.

One of the most significant structural modifications that has shed light on the SAR of this compound is the chemical transformation of Ziyuglycoside I into this compound methyl ester (ZG02-ME). This process involves deglycosylation and esterification. The enhanced anti-diabetic and hepato-renal protective effects observed with ZG02-ME compared to Ziyuglycoside I suggest that the presence and nature of the sugar moiety and the carboxyl group at C-28 are critical determinants of bioactivity. medscape.commdpi.comresearchgate.net The removal of the sugar and the esterification of the carboxylic acid in ZG02-ME appear to potentiate its therapeutic effects, possibly by altering its solubility, membrane permeability, or interaction with target proteins. medscape.commdpi.com

Synthetic Strategies for this compound and its Core Structure

The synthesis of this compound and its analogs primarily relies on the modification of naturally sourced precursors, particularly those with an ursane-type triterpenoid core like ursolic acid. While a complete total synthesis of this compound from simple starting materials is a complex challenge due to its stereochemically rich structure, the synthesis of the core ursane (B1242777) framework is a significant achievement in organic chemistry.

The general approach to synthesizing ursane-type saponins (B1172615) involves the strategic glycosylation of the triterpenoid aglycone at specific positions, typically C3 or C28. nih.gov For instance, the synthesis of ursolic acid monodesmosides and uvaol (B1682811) bidesmosides has been achieved by incorporating various sugar moieties. nih.gov These synthetic routes provide a basis for creating a diverse library of this compound-like compounds with different glycosylation patterns to probe their SAR.

A more direct synthetic strategy for a this compound derivative involves the chemical modification of the closely related natural product, Ziyuglycoside I. Researchers have successfully converted Ziyuglycoside I to this compound methyl ester (ZG02-ME) through a two-step process of deglycosylation followed by esterification. medscape.com This semi-synthetic approach is highly valuable as it leverages the readily available natural starting material to produce a derivative with enhanced biological properties.

Design and Synthesis of Novel this compound Derivatives

The rational design of novel this compound derivatives aims to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Key strategies have focused on modifying specific functional groups on the triterpenoid scaffold.

Chemical Modification Strategies (e.g., Methyl Esters, Triazole Moieties)

Methyl Esters: A prominent example of chemical modification is the synthesis of this compound methyl ester (ZG02-ME). This derivative is obtained by the deglycosylation and subsequent esterification of Ziyuglycoside I. medscape.com This modification significantly alters the polarity and chemical reactivity of the C-28 carboxylic acid group, which has been shown to have a profound impact on its biological activity. medscape.commdpi.comresearchgate.net

Triazole Moieties: Another innovative approach involves the introduction of 1,2,3-triazole moieties to the this compound backbone. tandfonline.com This is typically achieved using "click chemistry," a highly efficient and versatile set of reactions. A series of novel this compound derivatives (designated Z-1 to Z-15) have been synthesized by incorporating the 1,2,3-triazole ring. tandfonline.com This strategy allows for the exploration of a wide chemical space by varying the substituents on the triazole ring, thereby fine-tuning the pharmacological properties of the parent molecule. tandfonline.com

Evaluation of Enhanced Pharmacological Efficacy in Derivatives (e.g., Anti-diabetic, Hepato-renal Protective)

The synthesized derivatives of this compound have been subjected to rigorous pharmacological evaluation to assess their therapeutic potential.

Anti-diabetic and Hepato-renal Protective Effects: The this compound methyl ester (ZG02-ME) has demonstrated significantly enhanced anti-diabetic and hepato-renal protective properties compared to its precursor, Ziyuglycoside I, in a type 2 diabetes mouse model. medscape.commdpi.comresearchgate.net Treatment with ZG02-ME led to a more substantial decrease in blood glucose, glycated hemoglobin (HbA1c), and insulin (B600854) levels. medscape.commdpi.com Furthermore, ZG02-ME treatment effectively ameliorated serum levels of key metabolic hormones like insulin, leptin, and C-peptide, and reduced elevated blood lipid levels. medscape.com The derivative also exhibited protective effects on the liver and kidneys, as evidenced by a significant decrease in serum markers of liver and kidney damage, such as AST, ALT, BUN, and creatinine. medscape.comresearchgate.net

| Parameter | Ziyuglycoside I (ZG01) Treatment | Ziyuglycoside II Methyl Ester (ZG02-ME) Treatment | Reference |

| Blood Glucose Reduction | 2.6% | 11.4% | mdpi.com |

| Glycated Hemoglobin (HbA1c) | Lowered | More effectively lowered than ZG01 | mdpi.com |

| Serum Insulin | Lowered | More effectively lowered than ZG01 | mdpi.com |

| Serum AST, ALT, BUN, Creatinine | - | Significantly decreased | medscape.comresearchgate.net |

Assessment of Selectivity and Potency of Derivatives

The evaluation of novel derivatives also includes a critical assessment of their potency and selectivity against various cellular targets.

Antiproliferative Activity and Selectivity: A series of this compound derivatives featuring a 1,2,3-triazole moiety (Z-1 to Z-15) were evaluated for their antiproliferative effects against several human cancer cell lines (K562, MCF-7, and MV411) and a normal human mammary epithelial cell line (MCF-10A). tandfonline.com Among the synthesized compounds, derivative Z-15 emerged as the most potent, exhibiting strong antiproliferative activity against the tested cancer cell lines. tandfonline.com Crucially, Z-15 did not show significant cytotoxicity towards the normal MCF-10A cells, indicating a degree of selectivity for cancer cells. tandfonline.com Further studies, including cell colony formation and wound healing assays, confirmed that Z-15 could more robustly inhibit cell proliferation and migration compared to the parent this compound and the standard chemotherapeutic agent 5-fluorouracil (B62378). tandfonline.com Mechanistic studies revealed that Z-15 induces both apoptosis and autophagy in MCF-7 breast cancer cells. tandfonline.com

| Compound | Cell Line | Antiproliferative Effect | Selectivity | Reference |

| Z-15 | K562, MCF-7, MV411 | Most potent among derivatives Z-1 to Z-15 | Low cytotoxicity on normal MCF-10A cells | tandfonline.comresearchgate.net |

| Ziyuglycoside II | MCF-7 | Inhibits cell proliferation | - | tandfonline.com |

| 5-fluorouracil | MCF-7 | Inhibits cell proliferation | - | tandfonline.com |

Future Research Directions and Therapeutic Advancement of Ziyuglycoside Ii

Optimization of Ziyuglycoside-II as a Lead Compound in Drug Discovery

A lead compound is an initial chemical entity showing promising biological activity that serves as the foundation for further drug development. danaher.compreprints.org this compound has been identified as a promising lead compound due to its demonstrated biological effects. nih.gov The process of lead optimization aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.compreprints.org

For this compound, future optimization efforts could focus on several key areas. One critical aspect is improving its metabolic stability and membrane permeability, which are common challenges for natural product-based drugs. nih.gov Structural modifications to the this compound molecule could be explored to enhance these properties. Additionally, its novel core structure presents an opportunity for the development of new analogues with potentially improved efficacy and target specificity. nih.gov

Table 1: Key Optimization Strategies for this compound

| Strategy | Objective |

| Structural Modification | Enhance metabolic stability, membrane permeability, and target binding affinity. |

| Analogue Synthesis | Develop new compounds with improved potency and reduced off-target effects. |

| Computational Modeling | Predict the effects of structural changes on activity and pharmacokinetic properties. |

Exploration of Drug Repurposing Strategies for this compound

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a faster and more cost-effective alternative to de novo drug development. nih.gov this compound has already shown promise in this area, with studies investigating its anticancer effects in various cancer types beyond its traditional uses. nih.govnih.gov

Research has demonstrated the anti-tumor activity of this compound in colorectal cancer, where it induces both apoptosis (programmed cell death) and autophagy (a cellular degradation process). nih.govnih.gov Further investigations have explored its effects on other digestive system cancers, including esophageal, gastric, liver, and pancreatic cancers. cjnmcpu.com Future repurposing strategies could systematically screen this compound against a broader range of diseases, including other cancers and inflammatory conditions, leveraging its known mechanisms of action.

Advanced Mechanistic Investigations and Target Validation

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. For this compound, research has identified several key signaling pathways and molecular targets.

In colorectal cancer, this compound has been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS) and to trigger autophagy by inhibiting the Akt/mTOR signaling pathway. nih.govnih.gov In osteosarcoma, it appears to coordinate the p53 and estrogen-related receptor gamma (ESRRG) signaling pathways to inhibit disease progression. cjnmcpu.com Furthermore, this compound has been identified as a stimulator of interferon genes (STING) agonist, a promising target in immuno-oncology. nih.gov

Future research should aim to further elucidate these mechanisms and validate the identified targets.

Table 2: Investigated Mechanisms and Targets of this compound

| Cancer Type | Mechanism of Action | Key Molecular Targets |

| Colorectal Cancer | Induces apoptosis and autophagy. nih.govnih.gov | Akt/mTOR pathway. nih.govnih.gov |

| Osteosarcoma | Inhibits tumor progression. cjnmcpu.com | p53, ESRRG. cjnmcpu.com |

| Immuno-oncology | Stimulates interferon genes. nih.gov | STING. nih.gov |

| Digestive System Cancers | Induces cell cycle arrest, oxidative stress, and mitochondrial apoptosis. cjnmcpu.com | EGFR signaling pathway. cjnmcpu.com |

| Breast Cancer | Inhibits cell growth via cell cycle arrest and induction of apoptosis. nih.gov | p53, p21, Bax/Bcl-2, caspase-3, caspase-9. nih.gov |

Development of Novel Delivery Systems for Enhanced Bioavailability

A significant hurdle for the clinical application of many natural compounds, including this compound, is their low bioavailability. researchgate.netnih.gov Pharmacokinetic studies in rats have reported the oral bioavailability of this compound to be approximately 4.6%. nih.gov Enhancing its bioavailability is therefore a critical step in its therapeutic development.

Novel drug delivery systems offer a promising solution to this challenge. scifiniti.comnih.gov Nanotechnology-based approaches, such as nanoemulsions, nanocapsules, and solid lipid nanoparticles, can improve the solubility, stability, and absorption of poorly permeable drugs. scifiniti.com These systems can protect the drug from degradation in the gastrointestinal tract and facilitate its transport across cellular membranes, ultimately increasing its concentration at the target site. scifiniti.com Future research should focus on formulating this compound into such advanced delivery systems and evaluating their efficacy and pharmacokinetic profiles in preclinical models. researchgate.net

Integration with Combination Therapies

Combination therapy, the use of multiple drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicities by allowing for lower doses of individual agents.

This compound has already demonstrated synergistic effects when combined with the first-line chemotherapeutic drug 5-fluorouracil (B62378) in suppressing the growth of colorectal cancer cells. cjnmcpu.comnih.gov This suggests its potential as a chemosensitizer, a compound that makes cancer cells more susceptible to the effects of chemotherapy. nih.gov Additionally, its ability to inhibit the rotavirus-induced TLR4/NF-κB signaling pathway was enhanced when combined with Ribavirin. jst.go.jp

Future studies should explore the combination of this compound with other anticancer drugs, targeted therapies, and immunotherapies across a variety of cancer types. Investigating the molecular basis of these synergistic interactions will be key to designing rational and effective combination regimens.

Q & A

Q. How can researchers avoid common pitfalls in this compound toxicity studies?

- Methodological Answer : Key considerations include:

- Species selection : Avoid extrapolating rodent LD₅₀ directly to humans; use human organoids or microphysiological systems (MPS) for translational relevance.

- Off-target screening : Profile kinase inhibition (e.g., Eurofins KinaseProfiler) to identify unintended targets.

- Long-term toxicity : Conduct 28-day repeat-dose studies with histopathology of major organs.

Ethical compliance requires IACUC approval and adherence to ARRIVE guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.